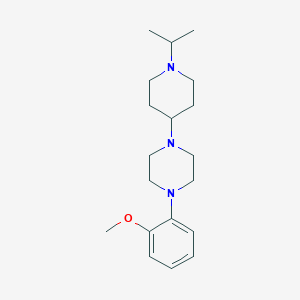![molecular formula C20H23BrN2O3 B247758 2-(4-Bromophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247758.png)
2-(4-Bromophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-bromophenoxyacetyl group and a 2-methoxybenzyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of 4-Bromophenoxyacetyl Chloride: This is achieved by reacting 4-bromophenol with acetyl chloride in the presence of a base such as pyridine.
Nucleophilic Substitution: The 4-bromophenoxyacetyl chloride is then reacted with piperazine to form 1-(4-bromophenoxyacetyl)piperazine.
Alkylation: Finally, the 1-(4-bromophenoxyacetyl)piperazine is alkylated with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 4-hydroxyphenoxyacetyl derivative.
Substitution: Formation of 4-aminophenoxyacetyl or 4-thiophenoxyacetyl derivatives.
Applications De Recherche Scientifique
2-(4-Bromophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
- 1-[(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine]
- 1-[(4-Bromophenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine
Comparison: 2-(4-Bromophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern on the piperazine ring. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity due to the presence of the 4-bromophenoxyacetyl and 2-methoxybenzyl groups. These structural differences can influence its binding affinity to molecular targets and its overall biological activity.
Propriétés
Formule moléculaire |
C20H23BrN2O3 |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-19-5-3-2-4-16(19)14-22-10-12-23(13-11-22)20(24)15-26-18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3 |
Clé InChI |
HADNBHJMOPVSSH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
SMILES canonique |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247675.png)


![1'-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine](/img/structure/B247682.png)
![1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247684.png)
![3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B247686.png)
![1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247688.png)
![1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247689.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247690.png)
![1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247692.png)
![1-[1-(3-Methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247695.png)
![1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane](/img/structure/B247698.png)
![1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247700.png)
![1-[1-(3-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B247701.png)
